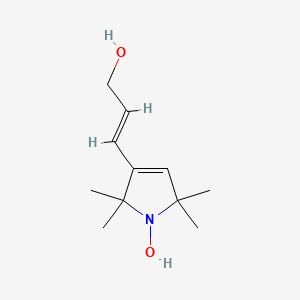
2,5-Dihydro-3-(3-hydroxy-1-propenyl)-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dihydro-3-(3-hydroxy-1-propenyl)-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy is a complex organic compound with a unique structure This compound is characterized by its pyrrole ring, which is substituted with hydroxy and propenyl groups, as well as multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydro-3-(3-hydroxy-1-propenyl)-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy typically involves multi-step organic reactions. The starting materials are often commercially available compounds that undergo a series of transformations, including alkylation, reduction, and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydro-3-(3-hydroxy-1-propenyl)-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methyl groups and the hydroxy group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2,5-Dihydro-3-(3-hydroxy-1-propenyl)-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,5-Dihydro-3-(3-hydroxy-1-propenyl)-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydro-3-(3-hydroxy-1-propenyl)-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy: shares similarities with other pyrrole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple functional groups. This makes it a versatile compound for various applications and distinguishes it from other similar compounds.
Properties
CAS No. |
76893-25-9 |
|---|---|
Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
(E)-3-(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H19NO2/c1-10(2)8-9(6-5-7-13)11(3,4)12(10)14/h5-6,8,13-14H,7H2,1-4H3/b6-5+ |
InChI Key |
VXNZNWQSHIHBAP-AATRIKPKSA-N |
Isomeric SMILES |
CC1(C=C(C(N1O)(C)C)/C=C/CO)C |
Canonical SMILES |
CC1(C=C(C(N1O)(C)C)C=CCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















